2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
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Description
2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been found to have a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which can lead to a variety of biological effects.
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . These interactions can result in the inhibition or activation of the target, depending on the specific nature of the interaction.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways . These can include pathways related to cell signaling, metabolism, and other cellular processes.
Result of Action
The effects of a compound’s action can often be observed at both the molecular and cellular levels . These effects can include changes in protein function, alterations in cell signaling pathways, and changes in cell behavior.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZORFTFJTFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.